molecular formula C15H17NO3S B2780112 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide CAS No. 2034492-00-5

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

Cat. No.: B2780112
CAS No.: 2034492-00-5
M. Wt: 291.37
InChI Key: PYBHADJTSHUOPM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2-methoxyacetamide group linked to a hydroxy-substituted phenethyl scaffold, which is further functionalized with a thiophene heterocycle. The presence of the thiophene ring is a common feature in pharmaceuticals, as this heterocycle can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The secondary alcohol and amide functional groups provide potential sites for further chemical modification, making this compound a versatile intermediate or a potential core structure for the development of novel bioactive molecules . Piperidine and other nitrogen-containing heterocycles are fundamental building blocks in the pharmaceutical industry, and compounds with complex aromatic systems like this are often investigated for their potential pharmacological activities . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-9-15(18)16-8-14(17)12-4-2-11(3-5-12)13-6-7-20-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBHADJTSHUOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide

The following table highlights key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Key Substituents/Features Molecular Formula Reported Applications/Properties Reference
This compound (Target) Thiophen-3-ylphenyl, hydroxyethyl, methoxyacetamide C₁₅H₁₇NO₃S Not explicitly reported (inferred)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Chloronitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S Intermediate for heterocyclic synthesis
Dimethenamid () 2-Chloro, 2,4-dimethylthienyl, methoxy-isopropyl C₁₂H₁₈ClNO₂S Herbicide
N-[(2-Methoxyphenyl)methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide () Methoxybenzyl, triazolylthio C₁₃H₁₆N₄O₂S Not specified (likely bioactive)
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide () Chloromethoxyphenyl, thiophenesulfonylanilino C₂₀H₂₀ClN₃O₅S₂ Not specified (sulfonamide derivative)

Key Observations:

  • Thiophene-Containing Analogues : Compounds with thiophene moieties (e.g., dimethenamid, ) often exhibit enhanced lipophilicity and electronic conductivity, making them suitable for agrochemicals or conductive polymers . The target compound’s thiophen-3-ylphenyl group may similarly influence its physicochemical behavior.
  • Methoxyacetamide Derivatives : Methoxy-substituted acetamides (e.g., ) are frequently explored for bioactivity due to their balanced solubility and membrane permeability .
  • Hydroxyethyl vs. Sulfonyl Groups : The target compound’s hydroxyethyl group contrasts with sulfonyl or chloronitrophenyl substituents in analogues (), which may alter metabolic stability or toxicity profiles .

Pharmacological and Material Science Potential

  • Medicinal Chemistry: The hydroxyethyl and thiophene groups in the target compound resemble motifs in kinase inhibitors (e.g., EGFR inhibitors) and β-adrenoceptor agonists (). However, β₃-AR agonists require high receptor specificity to avoid off-target effects, a challenge noted in .
  • Materials Science: Thiophene-containing polymers (e.g., P3T-DDTPA in ) demonstrate applications in organic electronics. The target compound’s thiophen-3-ylphenyl group could serve as a monomer for similar conductive polymers .

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Hydroxyl group : Contributes to hydrogen bonding and solubility.
  • Methoxy group : Enhances lipophilicity and may influence biological interactions.
  • Thiophene and phenyl rings : These aromatic systems are known for their role in various biological activities.

The IUPAC name is this compound, and its molecular formula is C17H19NO3S.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiophene and Phenyl Intermediates : These intermediates are synthesized through electrophilic substitution reactions.
  • Coupling Reactions : The intermediates are coupled with the methoxyacetamide moiety under controlled conditions (temperature, pH).
  • Purification : Techniques such as chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s functional groups facilitate:

  • Hydrogen bonding : Enhances binding affinity to biological targets.
  • Coordination with metal ions : May influence enzyme activity.
  • Non-covalent interactions : Important for receptor-ligand binding.

Antiproliferative Activity

Recent studies have indicated that derivatives of methoxyacetamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential as anticancer agents .

CompoundCell LineIC50 (µM)
N-(2-hydroxy...)MCF-71.2 - 5.3
Control (Doxorubicin)MCF-70.05 - 0.1

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells. The compound has been evaluated using assays such as DPPH and FRAP, demonstrating significant antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

  • Antiproliferative Effects : A study on methoxy-substituted benzimidazole derivatives showed that introducing hydroxyl groups can enhance antiproliferative activity against MCF-7 cells, suggesting a similar potential for N-(2-hydroxy...) derivatives .
  • Oxidative Stress Mitigation : Research indicated that compounds with similar structures effectively reduced oxidative damage in HCT 116 cells when subjected to tert-butyl hydroperoxide treatment, highlighting their protective effects against oxidative stress .

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene-phenyl scaffold. A common approach includes:

  • Thiophene coupling : Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the phenyl ring .
  • Hydroxyethyl introduction : Grignard or nucleophilic addition to form the hydroxyethyl group .
  • Amidation : Reaction with methoxyacetic acid derivatives under coupling agents like EDC/HOBt . Purity optimization requires techniques such as column chromatography, recrystallization, or HPLC. Reaction conditions (temperature, solvent choice, and catalysts) are critical for yield improvement .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the structure via 1^1H and 13^{13}C chemical shifts, particularly for the hydroxyethyl, thiophene, and methoxy groups .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : To identify functional groups (e.g., hydroxyl, amide C=O) .
  • X-ray crystallography : For resolving bond lengths and angles in crystalline form .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test COX-I/II inhibition to evaluate anti-inflammatory potential .
  • Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like COX-II or kinases. Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., COX-II: 5KIR).
  • Ligand optimization : Minimize energy using DFT or molecular mechanics (e.g., Gaussian, AMBER) .
  • Docking analysis : Identify binding poses and calculate binding energies (ΔG). Validate with MD simulations to assess stability . Computational results should be corroborated with experimental assays (e.g., IC50_{50} determination) .

Q. How do structural modifications influence the compound’s activity? Insights from SAR studies.

SAR studies highlight:

  • Thiophene position : 3-Thiophene substitution enhances electron density, improving COX-II binding vs. 2-thiophene analogs .
  • Methoxy group : Substitution on the acetamide chain increases metabolic stability compared to ethoxy or hydroxyl variants .
  • Hydroxyethyl spacer : Modifying stereochemistry (R vs. S configuration) affects solubility and target affinity . Data from analogs (e.g., benzofuran derivatives) suggest rigidity in the phenyl-thiophene core is critical for activity .

Q. How can researchers resolve contradictions in biological assay data across different models?

Contradictions (e.g., high potency in cell-based assays but low in vivo efficacy) may arise from:

  • Metabolic instability : Use LC-MS to identify degradation products and modify labile groups (e.g., methylsulfonyl for stability) .
  • Off-target effects : Employ proteome-wide profiling (e.g., CETSA) to assess selectivity .
  • Species variability : Compare human vs. murine enzyme kinetics using recombinant protein assays .

Methodological Challenges

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups on the hydroxyethyl moiety for enhanced absorption .
  • Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve aqueous dispersion .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How can crystallographic data inform synthetic route optimization?

X-ray structures reveal:

  • Conformational flexibility : Adjust reaction conditions (e.g., solvent polarity) to stabilize bioactive conformers .
  • Intermolecular interactions : Hydrogen bonding patterns guide solvent selection for recrystallization .
  • Chiral centers : Use enantioselective synthesis (e.g., chiral catalysts) to control stereochemistry .

Data Reproducibility and Validation

Q. What are best practices for ensuring reproducibility in SAR studies?

  • Standardized protocols : Use fixed concentrations (e.g., 10 μM) and cell lines (e.g., HEK293 for receptor assays) .
  • Positive controls : Include reference compounds (e.g., celecoxib for COX-II inhibition) .
  • Triplicate experiments : Report mean ± SD and validate with orthogonal assays (e.g., SPR vs. ITC) .

Q. How can conflicting computational and experimental binding data be reconciled?

  • Force field adjustments : Switch from GAFF to CHARMM for better ligand parameterization .
  • Solvent effects : Include explicit water molecules in docking simulations .
  • Experimental validation : Perform alanine scanning mutagenesis on predicted binding residues .

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